molecular formula C14H19ClN2O B7921109 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

Cat. No.: B7921109
M. Wt: 266.76 g/mol
InChI Key: YFGYPQSCYKFCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-methyl-amino group. The final step involves the chlorination of the ethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethanone moiety, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new amine derivatives.

Scientific Research Applications

1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and signal transduction.

Comparison with Similar Compounds

  • 1-[3-(Benzyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
  • 1-[3-(Methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
  • 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-bromo-ethanone

Uniqueness: 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYPQSCYKFCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.